

Application Note: Scalable Synthesis of 2-(Methylamino)isonicotinonitrile

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Compound of Interest

Compound Name: 2-(methylamino)isonicotinonitrile

CAS No.: 137225-13-9

Cat. No.: B155036

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Abstract

This application note details a robust, scalable protocol for the synthesis of **2-(methylamino)isonicotinonitrile** (CAS: N/A for specific isomer, Analogous scaffolds common in kinase inhibitor synthesis). The method utilizes a nucleophilic aromatic substitution (S_NAr) of 2-chloroisonicotinonitrile with methylamine. Unlike transition-metal-catalyzed aminations (Buchwald-Hartwig), this protocol operates under mild conditions without heavy metals, leveraging the electronic activation provided by the C4-nitrile group. This guide includes step-by-step experimental procedures, safety considerations for nitrile handling, and analytical validation parameters.

Introduction & Strategic Analysis

Chemical Context

2-(Methylamino)isonicotinonitrile is a critical pharmacophore in medicinal chemistry, particularly in the development of JAK inhibitors and LXR agonists. The pyridine ring serves as a bioisostere for benzene, improving aqueous solubility, while the nitrile group provides a

handle for further transformation (e.g., hydrolysis to amides or reduction to amines) or acts as a hydrogen bond acceptor in active sites.

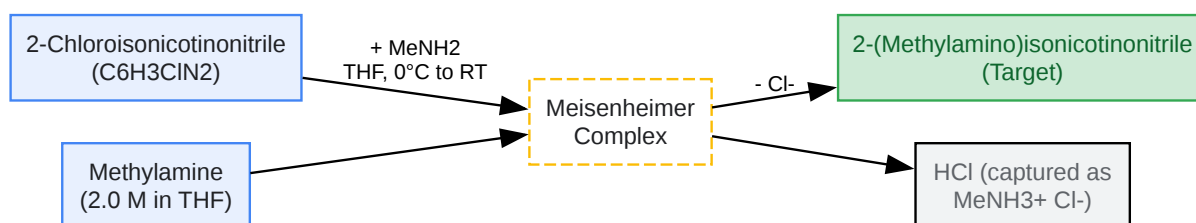
Retrosynthetic Logic

The synthesis is designed around the S_NAr mechanism.

- Substrate: 2-Chloroisonicotinonitrile.
- Activation: The nitrile group at the C4 position is strongly electron-withdrawing (-M and -I effects). This lowers the LUMO energy of the pyridine ring, making the C2 position highly electrophilic and susceptible to attack by hard nucleophiles like methylamine.
- Regioselectivity: The leaving group (Cl) is at C2. The C4-CN directs nucleophilic attack to C2 and C6. Since C2 bears the halogen, substitution occurs exclusively at this position.

Reaction Scheme

The following diagram illustrates the reaction pathway and the critical transition state.



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Figure 1: Reaction scheme illustrating the S_NAr pathway via the Meisenheimer intermediate.

Experimental Protocol

Materials & Stoichiometry

Reagent	MW (g/mol)	Equiv.[1]	Amount	Mmol	Role
2-Chloroisocytinonitrile	138.55	1.0	5.00 g	36.1	Limiting Reagent
Methylamine (2.0M in THF)	31.06	3.0	54.1 mL	108.3	Nucleophile & Base
Tetrahydrofuran (THF)	72.11	N/A	50 mL	N/A	Solvent
Ethyl Acetate	88.11	N/A	N/A	N/A	Extraction
Brine (Sat. NaCl)	58.44	N/A	N/A	N/A	Wash

Note: An excess of methylamine (3.0 eq) is used.[2] One equivalent acts as the nucleophile, while the second equivalent neutralizes the generated HCl.

Step-by-Step Procedure

Step 1: Setup and Addition

- Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
- Charge the RBF with 2-chloroisocytinonitrile (5.00 g, 36.1 mmol) and anhydrous THF (50 mL).
- Cool the solution to 0 °C using an ice/water bath. Rationale: The reaction is exothermic. Cooling prevents runaway temperatures and minimizes side reactions (e.g., nitrile hydrolysis).
- Charge the addition funnel with Methylamine (2.0M in THF) (54.1 mL).
- Add the methylamine solution dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

Step 2: Reaction Monitoring

- Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
- Stir for 2–4 hours.
- TLC Monitoring: Elute with 30% Ethyl Acetate in Hexanes.
 - Starting Material Rf: ~0.6 (UV active).
 - Product Rf: ~0.3 (UV active, often fluoresces blue).
 - Stain: Ninhydrin is effective for the secondary amine product (turns faint orange/red).

Step 3: Work-up

- Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess THF and unreacted methylamine. Safety: Methylamine gas will evolve; ensure the trap is cooled and vented to a fume hood.
- Resuspend the residue in Ethyl Acetate (100 mL) and Water (50 mL).
- Transfer to a separatory funnel. Separate the layers.
- Extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL).
- Combine organic layers and wash with Brine (50 mL).
- Dry over anhydrous Na₂SO₄ or MgSO₄.
- Filter and concentrate to dryness to yield a crude off-white solid.

Step 4: Purification

- Recrystallization (Preferred): The crude material is often pure enough (>95%). If necessary, recrystallize from hot Ethanol/Heptane.
- Flash Chromatography (Alternative): If impurities persist, purify on silica gel (Gradient: 0% to 40% EtOAc in Hexanes).

Analytical Validation

Expected NMR Data

The following data validates the structure. The loss of the C2-Cl signal and the appearance of the methyl doublet are diagnostic.

- ¹H NMR (400 MHz, DMSO-d₆):
 - 8.25 (d, J = 5.1 Hz, 1H, H₆ - Pyridine ring proton next to N).
 - 7.40 (br q, J = 4.8 Hz, 1H, NH - Exchangeable with D₂O).
 - 6.95 (s, 1H, H₃ - Proton between N and CN).
 - 6.85 (dd, J = 5.1, 1.2 Hz, 1H, H₅ - Proton next to CN).
 - 2.85 (d, J = 4.8 Hz, 3H, N-CH₃).

Mass Spectrometry (LC-MS)[1]

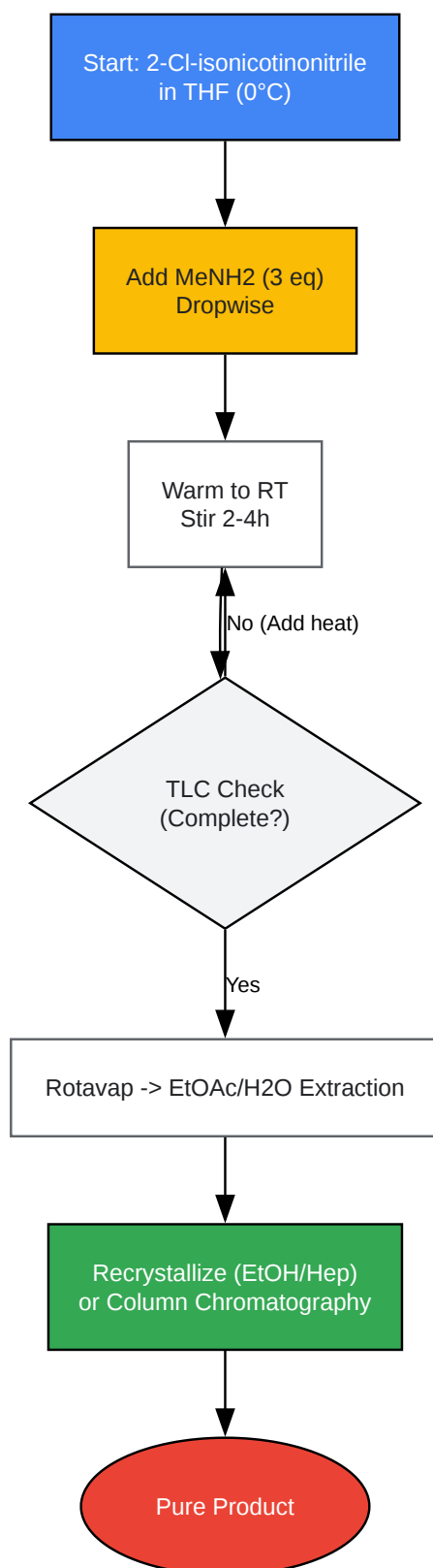
- Ionization: ESI (+)
- Expected Mass: [M+H]⁺ = 134.07
- Pattern: Single peak. Absence of isotopic pattern for Chlorine (M+2 peak at ~33% height of M) confirms full conversion.

Troubleshooting & Optimization

Common Issues

Problem	Probable Cause	Solution
Low Yield	Incomplete reaction or loss during workup.	Product is moderately polar. Ensure thorough extraction of the aqueous layer (check pH; aqueous layer should be basic ~pH 9-10).
Nitrile Hydrolysis	Reaction temperature too high or water present.	Keep reaction anhydrous. Do not heat above 50°C. Hydrolysis yields the amide (M+18 mass).
Bis-addition	Not chemically possible.	The ring deactivates after the first amine addition, preventing a second addition even if other leaving groups were present.

Workflow Diagram



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Figure 2: Operational workflow for the synthesis and purification.

Safety Considerations

- 2-Chloroisonicotinonitrile: Irritant. Toxic if swallowed. Handle in a fume hood.
- Methylamine: Volatile, flammable, and corrosive gas (even in solution). Use a well-ventilated hood.
- Cyanide Risk: While the nitrile group is stable under these conditions, never mix nitrile-containing waste with strong acids, as this could theoretically liberate HCN if hydrolysis occurred previously.
- Exotherm: The reaction is exothermic. Strict temperature control at 0°C during addition is mandatory to prevent solvent boiling.

References

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Sources

- [1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents \[patents.google.com\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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